molecular formula C8H13N3S2 B6247149 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine CAS No. 40177-34-2

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6247149
CAS No.: 40177-34-2
M. Wt: 215.3 g/mol
InChI Key: FXZOOFNCILJCRG-UHFFFAOYSA-N
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Description

5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylthiocarbamoyl chloride with hydrazine hydrate, followed by cyclization with sulfur and an appropriate oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenylsulfanyl)-1,3,4-thiadiazol-2-amine
  • 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine
  • 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the cyclohexyl group, which can influence its biological activity and chemical reactivity. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with hydrophobic targets.

Properties

CAS No.

40177-34-2

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

5-cyclohexylsulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H13N3S2/c9-7-10-11-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10)

InChI Key

FXZOOFNCILJCRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NN=C(S2)N

Purity

95

Origin of Product

United States

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